2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid

Overview

Description

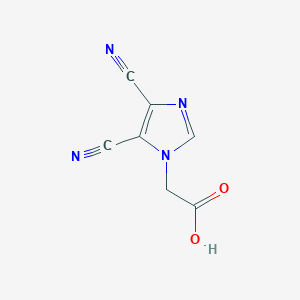

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid is a heterocyclic compound that features an imidazole ring substituted with cyano groups at the 4 and 5 positions, and an acetic acid moiety at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of imidazole derivatives can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, using scalable processes that can be conducted in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the cyano groups or other functional groups present in the molecule.

Substitution: The imidazole ring can participate in substitution reactions, where the cyano groups or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized imidazole compounds.

Scientific Research Applications

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: The compound can be used in the production of materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyano groups and acetic acid moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-imidazol-1-yl)benzoic acid

- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

- 4,5-diphenyl-1H-imidazol-2-yl derivatives

Uniqueness

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid is unique due to the presence of cyano groups at the 4 and 5 positions of the imidazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of the imidazole ring with the acetic acid moiety also provides distinct properties that differentiate it from other similar compounds .

Biological Activity

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily involves its interaction with various biomolecules. It is believed to bind to specific enzymes and receptors, altering their function and leading to biological responses. This mechanism is similar to other imidazole derivatives that exhibit catalytic properties in biological systems, often acting as nucleophilic catalysts in enzymatic reactions .

Antiproliferative Effects

Research has demonstrated that compounds related to imidazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit the growth of cancer stem cells and cisplatin-resistant cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that imidazole derivatives possess significant antibacterial and antifungal activities against various strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

Study on Anticancer Properties

A study published in the journal "Molecular Pharmacology" investigated the effects of various imidazole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in MCF-7 cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that the compound exhibited promising antibacterial activity with MIC values comparable to standard antibiotics .

Properties

IUPAC Name |

2-(4,5-dicyanoimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O2/c8-1-5-6(2-9)11(4-10-5)3-7(12)13/h4H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBSLKCNJBXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CC(=O)O)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678872 | |

| Record name | (4,5-Dicyano-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94512-79-5 | |

| Record name | (4,5-Dicyano-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.